molecular formula C15H15N B14702573 Benzenamine, N-(1-methyl-2-phenylethylidene)- CAS No. 23219-49-0

Benzenamine, N-(1-methyl-2-phenylethylidene)-

Cat. No.: B14702573
CAS No.: 23219-49-0
M. Wt: 209.29 g/mol
InChI Key: GGYRMXIIUWYPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenamine, N-(1-methyl-2-phenylethylidene)-: is an organic compound with the molecular formula C15H15N It is a derivative of benzenamine, where the hydrogen atom on the nitrogen is replaced by a 1-methyl-2-phenylethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-(1-methyl-2-phenylethylidene)- typically involves the condensation reaction between benzenamine and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of Benzenamine, N-(1-methyl-2-phenylethylidene)- follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification methods like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-(1-methyl-2-phenylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenamine, N-(1-methyl-2-phenylethylidene)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, N-(1-methyl-2-phenylethylidene)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • Benzenamine, N-(phenylmethylene)-
  • Benzenamine, N-(1-phenylethylidene)-
  • Benzenamine, N,N-dimethyl-

Comparison: Benzenamine, N-(1-methyl-2-phenylethylidene)- is unique due to the presence of the 1-methyl-2-phenylethylidene group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

23219-49-0

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

N,1-diphenylpropan-2-imine

InChI

InChI=1S/C15H15N/c1-13(12-14-8-4-2-5-9-14)16-15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI Key

GGYRMXIIUWYPNJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.